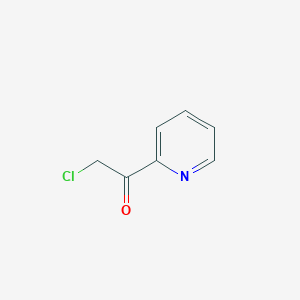

2-Chloro-1-(pyridin-2-yl)ethanone

Description

Significance of Pyridine-Containing Compounds in Modern Organic Synthesis

The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structure in a vast array of natural products and synthetic compounds. wisdomlib.orglifechemicals.com Its derivatives are integral to many pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov The presence of the nitrogen atom renders the pyridine ring weakly basic and more polar than benzene, influencing its reactivity and solubility. fiveable.me This unique set of properties makes pyridine and its derivatives valuable as scaffolds, catalysts, and reagents in the synthesis of complex organic molecules. wisdomlib.orgfiveable.me

The α-Haloketone Moiety as a Privileged Structure in Synthetic Chemistry

The α-haloketone functionality is considered a "privileged structure" in synthetic chemistry due to its consistent appearance in a variety of useful transformations. mdpi.combohrium.com These compounds serve as key precursors for the synthesis of numerous nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant pharmacological properties. mdpi.comresearchgate.netbohrium.com The reactivity of the carbon-halogen bond and the electrophilicity of the carbonyl group allow for a wide range of reactions, including nucleophilic substitutions, condensations, and rearrangements. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBWZBZROWRCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of the Title Compound

The synthesis of 2-Chloro-1-(pyridin-2-yl)ethanone typically involves the reaction of a suitable pyridine (B92270) derivative with a chloroacetylating agent. One common method is the reaction of 2-acetylpyridine (B122185) with a chlorinating agent. Another approach involves the reaction of a pyridine-2-carboxylic acid derivative with a reagent that can introduce the chloromethyl ketone functionality.

A specific laboratory-scale synthesis involves the dropwise addition of 2-chloroacetyl chloride to a solution of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine in dichloromethane (B109758) at a low temperature. nih.gov After several hours of stirring, the organic phase is washed and evaporated to yield the crude product, which can then be purified by crystallization. nih.gov

Reactivity and Reaction Mechanisms of 2 Chloro 1 Pyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The presence of an electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) pathway. The general mechanism involves the attack of a nucleophile on the α-carbon, leading to the displacement of the chloride ion.

Reactions with Nitrogen-Based Nucleophiles

2-Chloro-1-(pyridin-2-yl)ethanone readily reacts with a variety of nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding α-amino ketones. youtube.comresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, the reaction with secondary amines in the presence of a base can yield tertiary amines. researchgate.net The pyridine (B92270) ring itself can also participate in nucleophilic substitution reactions, though this typically requires activation. youtube.comnih.govyoutube.comacs.org

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols and carboxylates, can also displace the chlorine atom in this compound. For example, reaction with acetate (B1210297) ions can lead to the formation of the corresponding α-acetoxy ketone. cdnsciencepub.com The reaction with o-hydroxycarbonyl compounds can be utilized in the synthesis of substituted benzofurans. nih.gov

Reactions with Sulfur-Based Nucleophiles

Sulfur nucleophiles are highly effective in reacting with α-haloketones like this compound. nih.govmsu.eduresearchgate.netacs.org Thiols and thiolate anions readily attack the α-carbon to form α-thio ketones. msu.edu These reactions are often used to introduce sulfur-containing moieties into organic molecules, which can be valuable for further synthetic transformations or for their biological properties. For example, reactions with thiourea (B124793) have been used to synthesize quinoline-2(1H)-thiones. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Nitrogen-based | Secondary Amine | α-Amino ketone |

| Oxygen-based | Acetate Ion | α-Acetoxy ketone |

| Sulfur-based | Thiol | α-Thio ketone |

Mechanistic Pathways of Nucleophilic Displacement

The nucleophilic substitution reactions of α-haloketones, including this compound, predominantly follow an SN2 mechanism. jove.comjove.comlibretexts.org This is supported by kinetic studies and the stereochemical outcome of the reactions, which typically show inversion of configuration when a chiral center is involved. libretexts.org The SN1 pathway is generally disfavored due to the electronic destabilization of the resulting α-carbonyl carbocation. jove.comjove.com The inductive effect of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov The reactivity is also influenced by steric factors and the nature of the nucleophile. cdnsciencepub.com While strongly basic nucleophiles can lead to side reactions like enolate formation, less basic nucleophiles are generally effective for SN2 displacement. jove.comjove.com

Transformations of the Carbonyl Group

The carbonyl group in this compound is also a site of significant reactivity, particularly for reduction reactions.

Reduction Reactions to Chiral and Achiral Alcohols

The ketone functionality can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. The synthesis of both chiral and achiral alcohols from this substrate is of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netorganic-chemistry.orgsmolecule.com

For the synthesis of chiral alcohols, enantioselective reduction methods are employed. nih.govnih.govtaylorfrancis.com Biocatalytic reductions using enzymes, such as alcohol dehydrogenases, have proven to be highly effective in producing enantiomerically pure or enriched alcohols. nih.govnih.gov For example, the use of alcohol dehydrogenase from Lactobacillus kefir has been reported for the asymmetric reduction of similar ketones, yielding chiral alcohols with high enantiomeric excess. nih.gov Chemical methods, such as catalytic hydrogenation using chiral catalysts, are also employed. taylorfrancis.com

The synthesis of achiral alcohols can be accomplished using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These reagents readily reduce the carbonyl group to a hydroxyl group.

Table 2: Reduction of this compound

| Reaction Type | Catalyst/Reagent Example | Product |

| Enantioselective Reduction | Alcohol Dehydrogenase | Chiral 2-chloro-1-(pyridin-2-yl)ethanol |

| Achiral Reduction | Sodium Borohydride | 2-Chloro-1-(pyridin-2-yl)ethanol |

Mechanistic Investigations of α-Haloketone Reactivity

Studies on Noncovalent Interactions, Including Halogen Bonding

While a definitive crystal structure of this compound is not extensively detailed in the available literature, the noncovalent interactions governing its solid-state architecture can be inferred from studies on structurally related compounds. These interactions are crucial in understanding the molecule's physical properties and its behavior in different chemical environments.

The molecular structure of this compound features several sites capable of participating in noncovalent interactions. The nitrogen atom of the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. The carbonyl oxygen is another potential hydrogen bond acceptor site. Furthermore, the pyridine ring itself can engage in π-π stacking interactions.

In a related compound, 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, crystal structure analysis has revealed the presence of intermolecular C—H···O hydrogen bonds, which play a role in the packing of the molecules in the crystal lattice. nih.gov Similar interactions are anticipated in the crystal structure of this compound.

Halogen Bonding:

A particularly noteworthy noncovalent interaction is halogen bonding. This refers to the attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site. The chlorine atom in this compound, being bonded to a carbon adjacent to an electron-withdrawing carbonyl group, is expected to have a region of positive electrostatic potential (a σ-hole) on its outer surface. This positive region can interact favorably with electron-rich atoms such as the nitrogen of the pyridine ring of an adjacent molecule or the carbonyl oxygen.

Studies on other chloro-substituted pyrazine (B50134) and pyridine compounds have demonstrated the existence of various types of halogen bonds, including C–Cl···Cl–C, C–Cl···Br–Cu, and C–Cl···I contacts. mdpi.commdpi.com In a series of cocrystals involving 4-(dimethylamino)pyridine and diiodotetrahalobenzenes, strong I···N halogen bonds were observed, with the pyridine nitrogen acting as the halogen bond acceptor. nih.gov This provides strong evidence that the pyridyl nitrogen in this compound could readily participate in halogen bonding.

The expected noncovalent interactions involving this compound are summarized in the table below.

| Interaction Type | Donor | Acceptor | Anticipated Features |

| Hydrogen Bonding | C-H (pyridyl or methylene) | O (carbonyl), N (pyridyl) | Plays a role in crystal packing and stabilization. |

| Halogen Bonding | C-Cl | N (pyridyl), O (carbonyl) | Directional interaction influencing molecular assembly. |

| π-π Stacking | Pyridine ring | Pyridine ring | Contributes to the overall stability of the crystalline structure. |

| C-H···π Interactions | C-H (pyridyl or methylene) | Pyridine ring | Further stabilizes the three-dimensional molecular arrangement. |

Elucidation of Elimination and Carbocationic Pathways

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this compound susceptible to both nucleophilic substitution and elimination reactions. The specific pathway followed is dependent on the reaction conditions, including the nature of the base or nucleophile, the solvent, and the temperature.

Elimination Pathways:

Elimination reactions of this compound would lead to the formation of 1-(pyridin-2-yl)ethenone. The two primary mechanisms for such a reaction are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways.

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the chlorine-bearing carbon, and the chlorine atom is simultaneously eliminated. This pathway is favored by strong, bulky bases. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. In the first step, the chlorine atom leaves, forming a carbocation. In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration.

Carbocationic Pathways and Stability:

The feasibility of an E1 reaction is intrinsically linked to the stability of the carbocation intermediate that is formed. In the case of this compound, the departure of the chloride ion would generate a carbocation alpha to the pyridyl-substituted carbonyl group.

The stability of this carbocation is influenced by several factors:

Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the pyridine ring would have a destabilizing inductive effect on the carbocation.

Resonance Effect: The pyridine ring can potentially stabilize the carbocation through resonance, delocalizing the positive charge. However, the nitrogen atom's electronegativity can also withdraw electron density through resonance.

Neighboring Group Participation: The lone pair of electrons on the pyridyl nitrogen could potentially participate in stabilizing the carbocation through the formation of a bridged intermediate.

α-Halogen Effect: It has been shown in some systems that an α-chlorine atom can stabilize a carbocation through the donation of its lone pair of electrons, a +M effect, which can counteract its -I effect. stackexchange.com

The stability of carbocations generally follows the order: tertiary > secondary > primary. masterorganicchemistry.com The carbocation formed from this compound would be a primary carbocation, which is inherently unstable. oregonstate.edu However, the presence of the adjacent pyridyl group could provide some degree of stabilization.

Applications As a Versatile Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The utility of 2-Chloro-1-(pyridin-2-yl)ethanone as a synthetic intermediate is most prominently demonstrated in its role as a precursor for a wide array of complex molecules. Its ability to participate in various cyclization and condensation reactions allows chemists to efficiently construct intricate ring systems.

Precursor for Advanced Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in numerous biologically active compounds and materials. kit.edu this compound is an ideal starting material for synthesizing such structures. The α-haloketone moiety is a classic electrophile that readily reacts with a variety of binucleophiles to form different heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine-containing structures, while reaction with thiourea (B124793) can yield aminothiazole derivatives bearing a pyridin-2-yl substituent. These reactions underscore the compound's role as a flexible platform for generating diverse libraries of nitrogen-containing heterocycles for further investigation.

Intermediate in the Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine (B153569) core is a significant heterocyclic system found in compounds with diverse biological activities, including roles as chemosensitizers in cancer therapy. nih.gov The synthesis of this scaffold can be achieved through multicomponent reactions where this compound serves as a key electrophilic component. In a typical Gewald-type reaction, an α-haloketone like this compound undergoes condensation with a β-cyano-thioacetamide or by reacting with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. The pyridine (B92270) moiety of the starting material becomes fused to the newly formed thiophene (B33073) ring, directly yielding the thieno[2,3-b]pyridine system. mdpi.comresearchgate.net Research has shown that derivatives of this class can sensitize cancer cells to conventional chemotherapy agents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Cyanothioacetamide | Base (e.g., Piperidine) | 3-Amino-2-aroylthieno[2,3-b]pyridine |

| This compound | Malononitrile + Sulfur | Base (e.g., Morpholine) | 3-Amino-2-cyanothieno[2,3-b]pyridine |

Table 1: Representative synthesis of Thieno[2,3-b]pyridine derivatives.

Role in the Preparation of Substituted Imidazole (B134444) Derivatives

Substituted imidazoles are a cornerstone of medicinal chemistry, found in a vast number of pharmaceuticals and biologically active molecules. rsc.orgnih.gov this compound is a valuable precursor for creating these structures through several established synthetic routes. One common method is the Debus-Radziszewski synthesis, where the α-chloroketone reacts with an aldehyde and ammonia (B1221849) to form a tri-substituted imidazole.

Furthermore, it is instrumental in the synthesis of fused imidazole systems such as imidazo[1,2-a]pyridines. organic-chemistry.org In this reaction, this compound reacts with a 2-aminopyridine (B139424) derivative. The reaction proceeds via initial N-alkylation of the aminopyridine followed by an intramolecular cyclization and dehydration, yielding the final bicyclic heteroaromatic product. researchgate.net These compounds are of significant interest for their potential therapeutic properties, including antitubercular activity. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |

| This compound | 2-Aminopyridine | Condensation/Cyclization | Imidazo[1,2-a]pyridine (B132010) |

| This compound | Amidine | Condensation | Di-substituted Imidazole |

Table 2: Synthesis of Imidazole derivatives.

Intermediate in Agrochemical Development

The structural motifs accessible from this compound are also highly relevant in the field of agrochemicals, particularly in the development of novel fungicides and herbicides. researchgate.net

Synthesis of Fungicide Precursors and Analogues

The triazole class of fungicides is one of the most important in modern agriculture. A key intermediate in the synthesis of the broad-spectrum fungicide prothioconazole (B1679736) is 2-chloro-1-(1-chlorocyclopropyl)ethanone. researchgate.netgoogle.com This highlights the importance of the α-chloroketone functionality in constructing potent agrochemicals. By analogy, this compound serves as a direct precursor to novel fungicide candidates. The synthesis involves the nucleophilic substitution of the chloride atom by 1,2,4-triazole (B32235) in the presence of a base. The resulting N-alkylated product, 1-(pyridin-2-yl)-2-(1,2,4-triazol-1-yl)ethanone, is a structural analogue of key intermediates in the synthesis of commercial triazole fungicides and a target for biological screening. researchgate.net

| Known Fungicide Intermediate | Analogous Precursor | Key Functional Group | Target Fungicide Class |

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone google.com | This compound | α-Chloroketone | Triazole Fungicides |

Table 3: Analogy in Fungicide Intermediate Synthesis.

Contribution to Pharmaceutical Intermediate Synthesis

Beyond specific heterocyclic systems, this compound is a general and valuable intermediate for the synthesis of a wide range of potential pharmaceutical agents. Chlorinated acetophenones are widely recognized as useful building blocks for manufacturing active pharmaceutical ingredients. nih.gov The compound's reactive chloroacetyl group can be used to link the pyridinyl ketone moiety to various molecular scaffolds. For example, it can be reacted with piperazine (B1678402) derivatives to form amides, a common structural unit in centrally active drugs. bldpharm.com The resulting products are often screened for a variety of pharmacological activities. The thienopyridine scaffold, derived from this intermediate, is famously represented by antiplatelet drugs, indicating the high value of this structural class in drug discovery. nih.gov

Precursor for Bioactive Compounds

The utility of this compound as a precursor for bioactive molecules is rooted in the electrophilicity of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution, and the ability of the carbonyl group to participate in condensation and cyclization reactions. These reactions allow for the facile construction of various heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds.

A significant application of α-chloro ketones, including this compound, is in the Hantzsch thiazole (B1198619) synthesis. By reacting with thiourea or thioamides, it can be converted into aminothiazole derivatives. Thiazole rings are core structures in numerous antimicrobial and anticancer agents. nih.gov For instance, derivatives of thiazole have shown potent activity against various pathogens. nih.govcabidigitallibrary.org

Furthermore, the reaction of this compound with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov This class of compounds is known for a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net The synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine scaffold has been explored for potential antibacterial applications. beilstein-journals.org

The chloroacetylpyridine moiety is also a key building block for thieno[2,3-b]pyridine derivatives, which have been investigated for their antimicrobial and anticancer activities. ekb.egmdpi.comresearchgate.net The general synthetic strategy often involves the reaction of a chloroacetylpyridine derivative with a sulfur-containing nucleophile, followed by cyclization. While direct examples with this compound are not extensively documented in readily available literature, the chemical principles are well-established with closely related analogs. ekb.egmdpi.com

Additionally, derivatives of 2-acetylpyridine (B122185), the parent ketone of the title compound, have been used to synthesize thiosemicarbazones with significant antifilarial activity. nih.gov This suggests that this compound could be a valuable intermediate for developing new antiparasitic agents.

The following table summarizes the types of bioactive heterocyclic compounds that can be synthesized from this compound or its close analogs.

| Bioactive Heterocycle | Synthetic Precursors (Analogs) | Potential Biological Activity |

| Thiazoles | This compound and thiourea/thioamides | Antimicrobial, Anticancer nih.govnih.govcabidigitallibrary.org |

| Imidazo[1,2-a]pyridines | This compound and 2-aminopyridines | Antifungal, Antiviral, Anticancer organic-chemistry.orgnih.govmdpi.comresearchgate.net |

| Thieno[2,3-b]pyridines | 2-Chloroacetylpyridine derivatives and sulfur nucleophiles | Antimicrobial, Anticancer ekb.egmdpi.comresearchgate.net |

| Thiosemicarbazones | 2-Acetylpyridine derivatives | Antifilarial nih.gov |

Chiral Building Block for Novel Therapeutic Agents

The ketone functionality in this compound presents a prochiral center, which upon stereoselective reduction, can yield chiral pyridinyl alcohols. These chiral alcohols are highly valuable intermediates in the synthesis of enantiomerically pure therapeutic agents. mdpi.comresearchgate.netnih.gov The development of efficient asymmetric hydrogenation and transfer hydrogenation methods for pyridyl ketones is an active area of research. wikipedia.orgnih.gov

The asymmetric reduction of 2-acetylpyridine derivatives, closely related to the title compound, has been achieved using various catalytic systems, including those based on ruthenium and rhodium, to produce chiral 1-(pyridin-2-yl)ethanol (B103791) with high enantiomeric excess. researchgate.net These chiral alcohols can then be used as building blocks for more complex molecules, where the stereochemistry of the alcohol center is crucial for biological activity.

While direct asymmetric reduction of this compound is not widely reported, the established methodologies for related pyridyl ketones suggest that it is a feasible and promising route to chiral haloalcohols. These chiral haloalcohols can serve as versatile synthons, where the chlorine atom can be displaced by various nucleophiles with retention or inversion of configuration, and the hydroxyl group can be further functionalized.

Another approach to leveraging this compound for chiral synthesis is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction, after which it is removed. For example, a chiral auxiliary could be used to control the stereoselective alkylation at the carbon adjacent to the carbonyl group.

The table below outlines potential strategies for generating chiral building blocks from this compound.

| Chiral Synthesis Strategy | Description | Potential Chiral Product | Application |

| Asymmetric Reduction | Catalytic reduction of the prochiral ketone using a chiral catalyst. wikipedia.orgnih.gov | (R)- or (S)-2-Chloro-1-(pyridin-2-yl)ethanol | Intermediate for enantiopure pharmaceuticals. mdpi.comnih.gov |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct a stereoselective reaction. | Diastereomerically enriched products | Access to specific stereoisomers of complex molecules. |

Advanced Materials and Polymer Chemistry Applications

The pyridyl and ketone functionalities of this compound make it an interesting candidate for incorporation into advanced materials and polymers. The pyridine ring can act as a coordination site for metal ions, a feature that is extensively used in the design of coordination polymers and metal-organic frameworks (MOFs). acs.orgfrontiersin.orgresearchgate.netnih.govacs.org

While the direct use of this compound in polymer synthesis is not extensively documented, its parent compound, 2-acetylpyridine, and related derivatives are utilized in creating functional materials. sigmaaldrich.com For instance, 6,6'-diacetyl-2,2'-bipyridine, a diketone analog, serves as a building block for polypyridyl bridging ligands, which are essential components of supramolecular assemblies and coordination polymers. acs.org These materials can exhibit interesting photophysical, catalytic, and gas sorption properties.

The ketone group in this compound can be a site for polymerization or for grafting onto existing polymer backbones. For example, polyketoamines are a class of polymers that can be synthesized through the polycondensation of diketones with diamines. researchgate.net By analogy, difunctional derivatives of this compound could be used to create novel functional polymers with metal-coordinating pyridyl side chains.

Furthermore, the reactive chloroacetyl group provides a handle for post-polymerization modification. A polymer containing pyridin-2-yl ethanone (B97240) moieties could be synthesized first, and then the α-position could be functionalized via reaction of the chloro group, allowing for the introduction of a wide range of chemical functionalities.

The potential applications of polymers and materials derived from this compound are summarized in the table below.

| Material Type | Synthetic Approach | Potential Functionality |

| Coordination Polymers/MOFs | Use as a ligand or precursor to a ligand for metal coordination. acs.orgfrontiersin.orgacs.org | Catalysis, Gas Storage, Sensing. researchgate.netnih.gov |

| Functional Polymers | Polycondensation or grafting reactions involving the ketone or chloroacetyl group. researchgate.netmdpi.com | Metal-ion binding, stimuli-responsive materials. |

| Supramolecular Assemblies | As a building block for multidentate ligands. acs.org | Luminescent materials, molecular recognition. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently employed to study the properties of organic molecules. nanobioletters.comnih.govnih.govnih.gov

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-Chloro-1-(pyridin-2-yl)ethanone can be calculated. These theoretical parameters, once determined, can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, in related compounds, DFT has been shown to accurately predict geometric parameters. nih.govnih.gov The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific published data for the target molecule is unavailable.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| Bond Length (Å) | C-Cl | ~1.78 |

| Bond Length (Å) | C-C (keto-pyridyl) | ~1.50 |

| Bond Angle (°) | O=C-C (keto) | ~120 |

| Bond Angle (°) | Cl-C-C (keto) | ~110 |

| Dihedral Angle (°) | Pyridine (B92270) Ring - Ketone Group | Slightly non-planar |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to particular molecular motions, such as C=O stretching, C-Cl stretching, and pyridine ring vibrations. Typically, calculated frequencies are scaled by a factor (e.g., ~0.96) to better match experimental results due to approximations in the theoretical model and the fact that calculations often pertain to the gas phase while experiments are done in a solid or liquid state. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dergipark.org.trresearchgate.netnih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized on the pyridine ring and the LUMO on the α-chloroketone moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters This table presents hypothetical data for this compound for illustrative purposes.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the molecule's stability. The analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netnih.gov These descriptors, derived from conceptual DFT, include:

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2) : A measure of the resistance to a change in electron distribution.

Softness (S = 1/η) : The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω = χ²/(2η)) : A measure of the electrophilic character of a molecule.

These calculated descriptors for this compound would allow for a quantitative comparison of its reactivity with other related compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the α-carbon, DFT calculations can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the reaction intermediates. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of different proposed mechanisms can be assessed. This approach provides deep insights into the step-by-step process of a chemical transformation at the molecular level.

Simulation of Reaction Intermediates and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the characterization of transient species such as reaction intermediates and the high-energy transition states that connect them to reactants and products.

For this compound, a key reaction is nucleophilic substitution at the α-carbon bearing the chlorine atom. DFT calculations on similar systems, such as the reaction of pyridine with acyl chlorides, suggest that the reaction proceeds through a transition state where the nucleophile and the leaving group are simultaneously bonded to the carbon center. nih.gov In such a transition state, significant bond breaking and bond formation occur, representing the energetic peak of the reaction pathway.

Another potential reaction pathway for α-chloro ketones in the presence of a base is the Favorskii rearrangement. wikipedia.org This reaction is proposed to proceed through a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org Theoretical studies can be employed to calculate the energetics of the formation of this intermediate from this compound and its subsequent ring-opening to yield carboxylic acid derivatives. The mechanism involves the formation of an enolate, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropanone. wikipedia.org

Table 1: Calculated Transition State Properties for a Model Nucleophilic Substitution Reaction (Pyridine + Acetyl Chloride)

| Parameter | Value | Reference |

| Reaction Type | Nucleophilic Acyl Substitution | nih.gov |

| Computational Method | DFT | nih.gov |

| Activation Energy (kcal/mol) | 13.8 (in dichloromethane) | nih.gov |

| C-N bond length (Å) in TS | 2.51 | nih.gov |

| C-Cl bond length (Å) in TS | 2.91 | nih.gov |

| This table presents data for the reaction of pyridine with acetyl chloride as an illustrative model for the nucleophilic attack on a carbonyl compound with a chlorine leaving group. |

Theoretical Assessment of Steric and Electronic Effects on Regioselectivity

Regioselectivity, the preference for reaction at one site over another, is a critical aspect of the chemistry of this compound, which possesses multiple reactive sites. These include the carbonyl carbon, the α-carbon, and the pyridine ring itself. Theoretical methods can quantify the steric and electronic factors that govern which site is most susceptible to attack under different reaction conditions.

The combination of electronic and steric factors is crucial in determining the regioselectivity of reactions involving C2-substituted pyridines. researchgate.net The electron-withdrawing nature of the pyridin-2-yl group and the carbonyl group influences the electrophilicity of the adjacent carbon atoms. Computational analysis of the molecular electrostatic potential (MEP) can reveal regions of positive potential, indicating sites prone to nucleophilic attack. For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic addition.

Simultaneously, the chlorine atom at the α-position makes this carbon an electrophilic center for SN2 reactions. The regioselectivity between carbonyl addition and SN2 displacement can be assessed by calculating the activation barriers for both pathways with a given nucleophile. Steric hindrance around the reactive centers, which can be quantified using computational models, will also play a significant role. For instance, bulky nucleophiles may favor attack at the less sterically hindered site.

Furthermore, reactions involving functionalization of the pyridine ring are also possible. The inherent electronic properties of the pyridine ring direct electrophilic and nucleophilic aromatic substitutions to specific positions. Computational studies can predict the most likely sites for such functionalizations by analyzing the distribution of electron density and the stability of the resulting intermediates.

Table 2: Predicted Regioselectivity in Radical C-H Functionalization of Heterocycles using Machine Learning

| Model | Site Accuracy | Selectivity Accuracy | Reference |

| Random Forest | 94.2% | 89.9% | nih.gov |

| This table illustrates the predictive power of computational models in determining regioselectivity for a class of reactions on heterocyclic compounds, a principle applicable to the pyridine ring of the title compound. |

In Silico Screening for Novel Synthetic Route Development

In silico screening represents a modern approach to chemical synthesis planning, where computational tools are used to predict and evaluate potential synthetic pathways before they are attempted in the laboratory. This can save significant time and resources by identifying promising routes and flagging potential challenges.

For this compound, in silico methods can be employed to explore the synthesis of novel derivatives. For example, virtual libraries of potential reactants can be screened against the target molecule to predict the outcomes of various chemical transformations. Molecular docking simulations, commonly used in drug discovery, can be adapted to predict the binding affinity of reactants and catalysts, thereby guiding the selection of optimal reaction conditions. nih.govrsc.org

Computational tools are also being developed to predict the regioselectivity of reactions, such as C-H functionalization, on complex molecules. arxiv.org Such tools could be applied to this compound to identify novel ways to modify the pyridine ring, leading to new families of compounds. By calculating reaction energies and activation barriers, these programs can help chemists to prioritize synthetic routes that are most likely to be successful.

Furthermore, in silico methods can be used to predict the physicochemical properties (e.g., solubility, stability) and potential biological activities of hypothetical derivatives of this compound. This information can be invaluable in guiding synthetic efforts towards molecules with desired characteristics. The use of various software for predicting properties like drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is a common practice in modern medicinal chemistry and can be applied to derivatives of the title compound. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-1-(pyridin-2-yl)ethanone by providing information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The pyridine (B92270) ring exhibits a characteristic set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 of the pyridine ring is expected to appear at the most downfield chemical shift due to its proximity to the electronegative nitrogen atom. The protons at positions 3, 4, and 5 will resonate at distinct frequencies, with their coupling patterns (doublets, triplets, or doublet of doublets) revealing their connectivity.

A key feature in the spectrum is the singlet corresponding to the methylene (B1212753) protons (–CH₂Cl) of the chloroacetyl group. This signal is typically found in the region of δ 4.5-5.0 ppm. The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent carbonyl group and the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) |

| Pyridine H-4 | 7.8 - 8.0 | Triplet (t) |

| Pyridine H-3 | 7.9 - 8.1 | Doublet (d) |

| Pyridine H-5 | 7.4 - 7.6 | Triplet (t) |

| -CH₂Cl | 4.7 - 4.9 | Singlet (s) |

Note: Predicted values are based on the analysis of related structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbonyl and Pyridine Ring Carbon Characterization

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The most downfield signal is typically that of the carbonyl carbon (C=O), which is expected to resonate in the range of δ 190-200 ppm. The presence of the α-chloro substituent can influence this chemical shift.

The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon atom at position 2, being directly attached to the nitrogen and the acetyl group, will have a distinct chemical shift. Similarly, the carbon attached to the nitrogen (C-6) is also significantly deshielded. The methylene carbon of the chloroacetyl group (–CH₂Cl) typically appears around δ 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 191.0 - 194.0 |

| Pyridine C-2 | 152.0 - 154.0 |

| Pyridine C-6 | 148.0 - 150.0 |

| Pyridine C-4 | 136.0 - 138.0 |

| Pyridine C-3 | 127.0 - 129.0 |

| Pyridine C-5 | 122.0 - 124.0 |

| -CH₂Cl | 45.0 - 47.0 |

Note: Predicted values are based on the analysis of related structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Application of Multidimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when dealing with signal overlap, multidimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the protons on the pyridine ring. sdsu.edu Cross-peaks in the COSY spectrum would show correlations between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their positions relative to one another. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to unequivocally assign each proton signal to its corresponding carbon atom in the pyridine ring and to link the methylene proton signal to the –CH₂Cl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the substituent and the ring. For instance, correlations would be observed between the methylene protons (–CH₂Cl) and the carbonyl carbon (C=O), as well as the C-2 carbon of the pyridine ring. This confirms the placement of the chloroacetyl group at the 2-position of the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. These two techniques are often complementary.

Analysis of Carbonyl Stretching Vibrations in α-Haloketones

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of ketones. spcmc.ac.in For simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. rsc.org However, several factors in the structure of this compound influence this frequency:

Conjugation: Conjugation of the carbonyl group with the pyridine ring is expected to lower the C=O stretching frequency, typically to the 1685-1666 cm⁻¹ range. rsc.orgpg.edu.pl

α-Halogenation: The presence of an electronegative chlorine atom on the α-carbon has a counteracting effect. The inductive effect of the halogen tends to increase the C=O stretching frequency. spcmc.ac.in In α-chloro ketones, this can shift the absorption to higher wavenumbers, often in the 1725-1745 cm⁻¹ region, depending on the conformational arrangement of the chlorine atom relative to the carbonyl oxygen. spcmc.ac.in

Therefore, the C=O stretching frequency for this compound will be a result of these competing electronic effects, and its precise position provides insight into the electronic nature of the molecule. A strong band in the region of 1700-1720 cm⁻¹ is anticipated.

Characterization of Pyridine Ring Vibrations

The pyridine ring gives rise to a series of characteristic bands in the IR and Raman spectra. The C-C and C-N stretching vibrations within the aromatic ring typically appear in the region of 1625-1430 cm⁻¹. elixirpublishers.com For 2-substituted pyridines like 2-acetylpyridine (B122185), characteristic bands are observed around 1590 cm⁻¹, 1570 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹. nih.gov

The ring breathing mode, a symmetric vibration of the entire ring, is often a strong band in the Raman spectrum and can be found around 990-1030 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. The exact positions and intensities of these bands can provide a detailed fingerprint for the identification and characterization of this compound. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Pyridine) | IR/Raman | 3000 - 3100 | Medium-Weak |

| C=O Stretch | IR | 1700 - 1720 | Strong |

| C=C, C=N (Pyridine Stretch) | IR/Raman | 1580 - 1610 | Medium-Strong |

| C=C, C=N (Pyridine Stretch) | IR/Raman | 1430 - 1480 | Medium-Strong |

| Ring Breathing | Raman | 990 - 1030 | Strong |

| C-Cl Stretch | IR | 750 - 800 | Medium-Strong |

Note: These are general ranges and the exact values can be influenced by the physical state of the sample and intermolecular interactions.

Studies on Rotational Isomerism Using Vibrational Spectroscopy

The phenomenon of rotational isomerism in α-haloketones like this compound is a critical area of study, with vibrational spectroscopy serving as a primary investigative tool. Due to the rotation around the C-C single bond between the carbonyl group and the halogen-bearing carbon, α-haloketones can exist in different conformational forms. Research on analogous α-haloacetophenones indicates the prevalence of cis and gauche rotational isomers. nih.gov In the cis conformer, the halogen and the carbonyl oxygen are eclipsed, while in the gauche conformer, they are at a dihedral angle of approximately 120°. nih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying and quantifying these rotational isomers in different physical states and solvents. nih.gov The carbonyl (C=O) stretching frequency is particularly sensitive to the conformational state of the molecule. The different polarities and steric environments of the cis and gauche forms lead to distinct C=O stretching bands in the vibrational spectrum. For instance, in many α-chloroketones, the more polar conformer (often the gauche form) exhibits a higher C=O stretching frequency in the gas phase, while the less polar conformer has a lower frequency.

Computational studies, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific conformers. nih.gov By comparing the experimental and calculated vibrational frequencies, a definitive assignment of the rotational isomers and their relative stabilities can be achieved. For 2,6-Bis(chloromethyl)pyridine, a related compound, DFT calculations have been successfully used to identify the most stable rotational isomer by comparing calculated and experimental FT-IR and FT-Raman spectra. nih.gov

Table 1: Expected Vibrational Modes for Rotational Isomers of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| C=O Stretch (cis conformer) | 1710 - 1730 | Sensitive to solvent polarity. |

| C=O Stretch (gauche conformer) | 1730 - 1750 | Generally at a higher frequency than the cis conformer. |

| C-Cl Stretch | 650 - 850 | May show splitting due to the presence of different conformers. |

| Pyridine Ring Vibrations | 1400 - 1600 | Characteristic bands for the pyridyl moiety. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, leading to an unambiguous molecular formula. For this compound (C₇H₆ClNO), the expected exact mass of the molecular ion can be calculated. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a distinctive M and M+2 isotopic signature in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of molecules, providing a unique fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to follow predictable pathways based on the principles of mass spectrometry and the known behavior of ketones and pyridyl compounds.

The fragmentation of methyl pyridyl ketones has been studied, revealing that the position of the substituent on the pyridine ring significantly influences the fragmentation pathways. For 2-substituted pyridyl ketones, interaction with the ring nitrogen is a key factor. tandfonline.com

Plausible Fragmentation Pathways for this compound:

α-Cleavage: The bond between the carbonyl carbon and the chloromethyl group is susceptible to cleavage. This can lead to the formation of the pyridoyl cation (C₅H₄NCO⁺) and a chloromethyl radical (•CH₂Cl). The pyridoyl cation is a common fragment in the mass spectra of pyridyl ketones.

Loss of Cl: The molecular ion can lose a chlorine atom to form a [M-Cl]⁺ fragment.

Loss of CO: Following the initial α-cleavage, the pyridoyl cation can lose a molecule of carbon monoxide (CO) to form the pyridyl cation (C₅H₄N⁺).

Rearrangement and Loss of HCl: The molecular ion may undergo rearrangement to eliminate a molecule of hydrogen chloride (HCl), resulting in an [M-HCl]⁺ fragment.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₇H₆ClNO]⁺• | Molecular Ion | 155/157 |

| [C₆H₄NCO]⁺ | Pyridoyl cation | 106 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

| [C₇H₅NO]⁺• | [M-Cl]⁺ | 120 |

| [C₇H₅NO]⁺• | [M-HCl]⁺ | 119 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself has not been reported in the surveyed literature, the crystal structure of a related compound, 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, offers valuable insights into the potential solid-state conformation. nih.gov In this analogue, the tetrahydropyridine (B1245486) ring adopts a half-chair conformation, and the crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. nih.gov The dihedral angle between the planar thiophene (B33073) ring and the 2-chloroethane moiety was found to be 45.79 (6)°. nih.gov

For this compound, a single crystal X-ray diffraction study would be expected to reveal the preferred conformation in the solid state, likely one of the low-energy rotational isomers (cis or gauche). It would also elucidate the nature and geometry of any intermolecular interactions, such as hydrogen bonding or π-π stacking involving the pyridine ring, which govern the crystal packing.

Table 3: Crystallographic Data for the Analogue 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClNOS |

| Molecular Weight | 215.69 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5753 (4) |

| b (Å) | 10.8291 (4) |

| c (Å) | 8.0679 (3) |

| V (ų) | 923.94 (6) |

| Z | 4 |

Advanced Spectroscopic Methods for Intermolecular Interaction Studies

The interaction of this compound with solvents can significantly influence its properties and reactivity. Advanced spectroscopic techniques are employed to probe these intermolecular forces.

Attenuated Total Reflectance Infrared (ATR-IR), Mid-Infrared (MIR), and Near-Infrared (NIR) Spectroscopy in Solvent Interaction Research

ATR-IR, MIR, and NIR spectroscopy are powerful tools for investigating solute-solvent interactions. The vibrational modes of the solute molecule, particularly the C=O stretching vibration, are sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

When this compound is dissolved in a series of solvents with varying polarities, shifts in the C=O stretching frequency can be observed. In non-polar solvents, the interactions are primarily of the van der Waals type. In polar aprotic solvents, dipole-dipole interactions become significant, and in polar protic solvents, hydrogen bonding between the solvent and the carbonyl oxygen or the pyridine nitrogen can occur.

ATR-IR and MIR Spectroscopy: These techniques are ideal for monitoring the C=O stretching band (typically in the 1600-1800 cm⁻¹ region). A red shift (to lower wavenumbers) of the C=O band is generally observed with increasing solvent polarity, indicating a weakening of the C=O bond due to stabilization of the polar ground state. In hydrogen-bonding solvents, this red shift is often more pronounced. chemscene.com

NIR Spectroscopy: The NIR region (4000-12500 cm⁻¹) contains overtones and combination bands of the fundamental vibrations. While the signals are weaker, NIR spectroscopy can be advantageous for studying solutions due to lower solvent absorption in this region. Changes in the position and intensity of the first overtone of the C=O stretching vibration can also provide information about solute-solvent interactions.

By systematically studying the vibrational spectra of this compound in a range of solvents, it is possible to develop a detailed understanding of the specific and non-specific interactions at play.

Q & A

Q. What are the standard synthetic routes for 2-chloro-1-(pyridin-2-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via acylation of pyridinyl amines with 2-chloroacetyl chloride. A biphasic system (e.g., dichloromethane and aqueous NaOH) at 0°C ensures controlled reactivity and minimizes side reactions. Post-synthesis, purification involves column chromatography or recrystallization, with purity assessed via HPLC (≥95% purity threshold). Reaction yields (44–78%) depend on stoichiometric ratios and solvent selection (e.g., dry acetone with K₂CO₃ as a base) .

Q. How is the purity and structural integrity of this compound validated?

Characterization employs multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities. LC/MS validates molecular weight, while elemental analysis (C, H, N) ensures stoichiometric accuracy. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What are the stability considerations for handling this compound?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials is recommended. Lachrymatory properties necessitate fume hood use, and reactivity with strong oxidizers or acids requires segregated storage .

Advanced Research Questions

Q. How do pH and ionic strength influence the stereoselective reduction of this compound derivatives?

In biocatalytic reductions (e.g., using Acinetobacter sp.), buffer pH (6.0–8.0) modulates enzyme activity and substrate binding. At pH 7.6, yields reach 56.2%, with stereoselectivity >99.9% ee. Ionic strength (0.05–0.2 M phosphate) minimally impacts activity, suggesting robust enzyme-substrate interactions. Contrast this with Acinetobacter sp. SC13874, which prefers pH 5.5 for optimal activity .

Q. What strategies resolve contradictions in crystallographic data for pyridinyl ethanone complexes?

Discrepancies in bond lengths or disorder in crystal structures are addressed via SHELXL refinement. High-resolution data (e.g., Cu Kα radiation, λ = 1.54178 Å) and twinning corrections improve model accuracy. For labile ligands (e.g., aqua or oxime groups), restrained refinement and occupancy adjustments stabilize convergence .

Q. How can computational modeling predict reactivity trends in this compound derivatives?

Density Functional Theory (DFT) calculates electrophilic susceptibility at the carbonyl carbon (e.g., Fukui indices). Solvent effects (PCM model) and transition-state simulations guide nucleophilic substitution pathways. For example, pyridinyl electron-withdrawing groups increase α-carbon electrophilicity, accelerating SN₂ reactions .

Q. What methodologies optimize regioselective functionalization of the pyridine ring in this compound?

Directed ortho-metalation (DoM) with LDA/TMEDA at –78°C enables selective C–H activation. Subsequent quenching with electrophiles (e.g., Cl₂, Br₂) yields halogenated derivatives. Alternatively, Pd-catalyzed cross-coupling (Suzuki-Miyaura) installs aryl/heteroaryl groups at the 4-position of the pyridine ring .

Methodological Tables

Table 1. Key Analytical Parameters for this compound

| Parameter | Value/Method | Reference |

|---|---|---|

| Melting Point | 98°C (for 6-chloro-3-pyridinyl) | |

| HPLC Retention Time | 8.2 min (C18 column, MeOH:H₂O) | |

| ¹³C NMR (CDCl₃) | δ 194.5 (C=O), 150.2 (pyridine) | |

| X-ray Crystallography (R-factor) | 0.037 (SHELXL-refined) |

Table 2. Reaction Optimization for Asymmetric Reduction

| Condition | Yield (%) | ee (%) | Notes |

|---|---|---|---|

| pH 7.6, 0.05 M PO₄ | 56.2 | >99.9 | Optimal for Acinetobacter sp. |

| pH 5.5, 0.1 M PO₄ | 72.1 | 99.5 | SC13874 strain preference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.